

experimental design for 1-methyltryptamine studies

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Compound of Interest

Compound Name: 1-METHYLTRYPTAMINE

CAS No.: 7518-21-0

Cat. No.: B188459

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Application Note: Experimental Design for **1-Methyltryptamine** (PAL-637) Characterization

Executive Summary & Strategic Context

This guide details the experimental protocols for the synthesis, pharmacological characterization, and functional validation of **1-Methyltryptamine** (also known as **N1-methyltryptamine** or PAL-637).

CRITICAL DISAMBIGUATION: Before proceeding, researchers must verify the chemical identity of their target, as nomenclature in this field is prone to confusion:

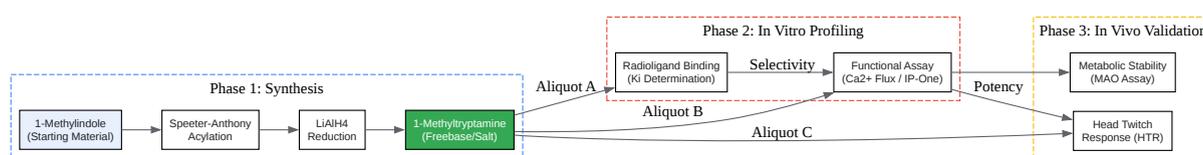
- Target of this Guide: **1-Methyltryptamine** (
).^[1]^[2] The indole nitrogen (
) is methylated.^[3] It is a research chemical used to probe serotonin receptor structure-activity relationships (SAR).
- NOT: 1-Methyltryptophan (1-MT).^[2] An IDO inhibitor used in immuno-oncology.^[4]
- NOT:
-Methyltryptamine (AMT).^[1]^[5] A controlled substance with a methyl group on the ethylamine side chain.^[6]

Therapeutic Relevance: In drug development, **1-Methyltryptamine** serves as a critical "negative control" or "SAR probe" in the design of novel psychoplastogens. While unsubstituted tryptamine binds with moderate affinity to 5-HT receptors, methylation at the

position drastically alters binding kinetics and metabolic stability against Monoamine Oxidase (MAO). Understanding this profile is essential for optimizing the metabolic stability of next-generation serotonergic therapeutics.

Experimental Workflow

The following flowchart outlines the integrated workflow for characterizing **1-Methyltryptamine**, moving from chemical synthesis to in vivo validation.



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Figure 1: Integrated workflow for the synthesis and characterization of indole-N-methylated tryptamines.

Phase 1: Chemical Synthesis Protocol

Direct methylation of tryptamine often results in poly-methylation at the side-chain amine. The most robust "drug development grade" synthesis utilizes the Speeter-Anthony procedure, starting from commercially available 1-methylindole.

Reagents:

- 1-Methylindole (CAS: 603-76-9)
- Oxalyl Chloride[2][4][6]

- Anhydrous Ether ()
- Ammonium Hydroxide () or Ammonia gas
- Lithium Aluminum Hydride ()
- Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

- Acylation (Glyoxalyl Chloride Formation):
 - Dissolve 1-methylindole (10 mmol) in anhydrous (50 mL) under nitrogen atmosphere.
 - Cool to 0°C. Dropwise add oxalyl chloride (12 mmol).
 - Observation: A yellow/orange precipitate (1-methylindol-3-ylglyoxalyl chloride) will form immediately. Stir for 1 hour.
- Amidation:
 - Bubble anhydrous ammonia gas into the reaction mixture (or add excess concentrated if utilizing a biphasic modification).
 - Stir for 30 minutes. The precipitate converts to the glyoxylamide.
 - Filter the solid, wash with and water, and dry. Recrystallize from ethanol to ensure purity >98% (HPLC).
- Reduction:

- Prepare a suspension of

(40 mmol) in anhydrous THF (100 mL).
- Slowly add the dried glyoxylamide intermediate via a Soxhlet extractor or portion-wise addition to the refluxing THF.
- Reflux for 12–24 hours.
- Quenching: Cool to 0°C. Carefully add water, 15% NaOH, and water (Fieser workup). Filter the aluminum salts.[7]
- Purification:
 - Concentrate the filtrate to yield the crude oil.
 - Dissolve in minimal EtOH and add fumaric acid or HCl/ether to precipitate the salt.
 - Validation: Verify structure via

-NMR (check for N-Me singlet ~3.7 ppm) and MS.

Phase 2: In Vitro Pharmacological Profiling

1-Methyltryptamine is a probe for the 5-HT_{2A} receptor but generally exhibits lower affinity than unsubstituted tryptamine due to steric hindrance at the orthosteric binding site.

Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (

) for 5-HT_{2A} and 5-HT_{1A}.

- Receptor Source: HEK293 cells stably expressing human 5-HT_{2A}.
- Radioligand:
 - Ketanserin (1.0 nM) for 5-HT_{2A};
 - 8-OH-DPAT for 5-HT_{1A}.

- Non-specific Binding (NSB): Define using 10

M Methysergide.

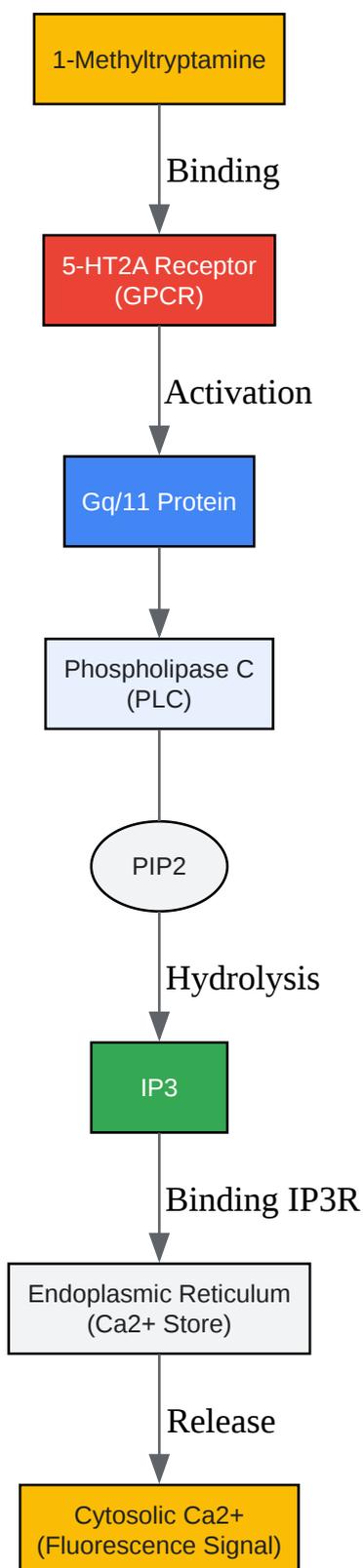
Protocol:

- Prepare membrane homogenates in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM).
- Incubate membranes (20 g protein) with radioligand and increasing concentrations of **1-Methyltryptamine** (to M).
- Incubate for 60 min at 37°C.
- Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
- Count radioactivity via liquid scintillation spectroscopy.
- Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism). Calculate using the Cheng-Prusoff equation.

Functional Assay: Gq-Mediated Calcium Flux

Binding does not equal activation.[2] To confirm agonism (vs. antagonism), measure intracellular calcium release.

Signaling Pathway Visualization:



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Figure 2: 5-HT2A Gq-signaling cascade leading to calcium mobilization.

Protocol (FLIPR Calcium 6 Assay):

- Seed CHO-K1-5HT2A cells in black-wall 96-well plates (50k cells/well).
- Load cells with Calcium 6 dye (Molecular Devices) for 2 hours at 37°C.
- Add **1-Methyltryptamine** (serial dilutions).
- Measure fluorescence () in real-time using a FLIPR Tetra or FlexStation.
- Data Output: Plot Response (RFU) vs. Log[Concentration] to determine and (efficacy relative to 5-HT).

Data Presentation & Expectations

Researchers should anticipate the following comparative profiles. **1-Methyltryptamine** typically shows reduced affinity compared to Tryptamine, illustrating the steric penalty of the

-methyl group.

Compound	5-HT2A Affinity ()	5-HT1A Affinity ()	Functional Efficacy ()	Primary Utility
Tryptamine	~13–30 nM	~5–10 nM	Full Agonist	Endogenous Trace Amine
1-Methyltryptamine	~100–470 nM	>1000 nM	Partial Agonist	SAR Probe / Negative Control
5-MeO-DMT	~1–5 nM	~0.5 nM	Full Agonist	Potent Psychoplastogen

Note: Values are approximate and dependent on specific assay conditions (buffer, cell line).

Phase 3: In Vivo Behavioral Validation

The Head Twitch Response (HTR) is the standard behavioral assay for 5-HT_{2A} activation in rodents.

Protocol:

- Subjects: Male C57BL/6J mice (8–10 weeks).
- Pre-treatment: Acclimate mice to observation chambers (transparent cylinders) for 30 minutes.
- Administration: Administer **1-Methyltryptamine** (1, 3, 10 mg/kg) via Intraperitoneal (IP) injection.
- Observation: Record video for 30 minutes post-injection.
- Scoring: Two blinded observers count HTRs (rapid rotational jerks of the head).
- Interpretation:
 - High HTR count = CNS penetration + 5-HT_{2A} agonism.
 - Low/No HTR = Poor CNS penetration OR low intrinsic efficacy.
 - Note: **1-Methyltryptamine** typically produces significantly fewer HTRs than 5-MeO-DMT due to lower potency and efficacy.

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